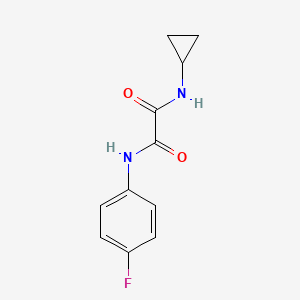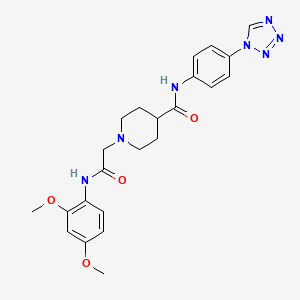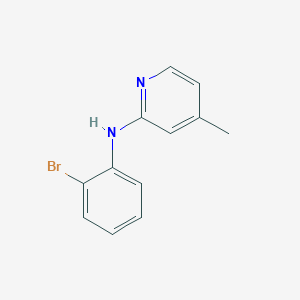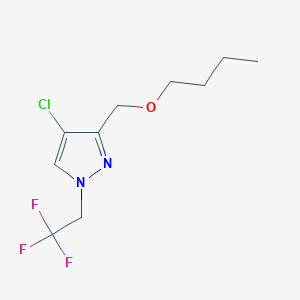![molecular formula C9H8BrLiO4 B2911113 Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate CAS No. 2228574-77-2](/img/structure/B2911113.png)
Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate” is a chemical compound with the molecular formula C9H9BrO4.Li. It has a molecular weight of 267.01 . This compound is a salt, with lithium being the cation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound contains a benzylic position, which is known to undergo various reactions . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this specific compound undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.01 . Other physical and chemical properties such as melting point, boiling point, and density aren’t readily available in the resources.Mechanism of Action
Target of Action
The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution mechanism. The bromine atom on the phenyl ring can act as a leaving group, allowing a nucleophile to attack the carbon atom to which it is attached . This can result in the formation of a new bond between the carbon atom and the nucleophile.
Biochemical Pathways
The compound’s structure suggests it may be involved in suzuki–miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and they involve the coupling of an organoboron compound with a halide under the action of a palladium catalyst .
Pharmacokinetics
The bromine atom might also affect the compound’s metabolism and excretion, as halogenated compounds often undergo hepatic metabolism .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may be involved are typically performed under mild conditions and are tolerant of many functional groups .
properties
IUPAC Name |
lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4.Li/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVFJNHMFWXXRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1Br)CO)OCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrLiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)
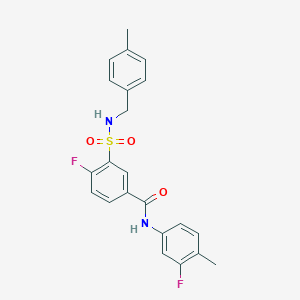
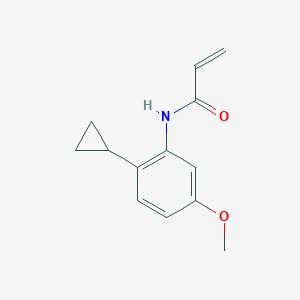
![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)
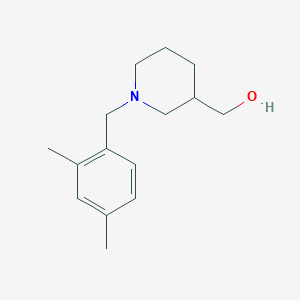
![Isopropyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate](/img/structure/B2911044.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)

![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)
